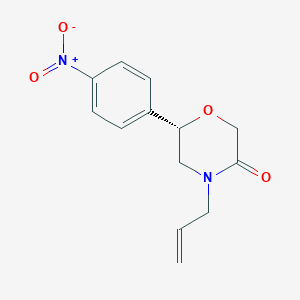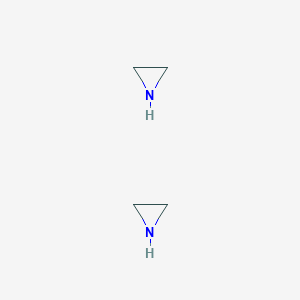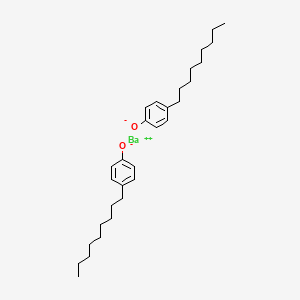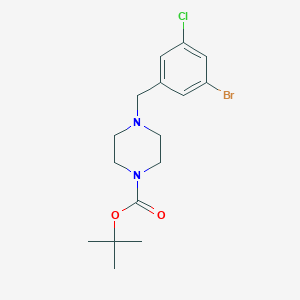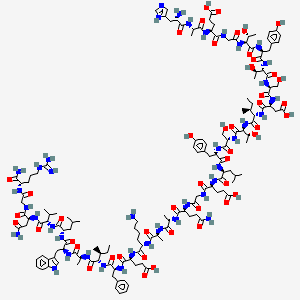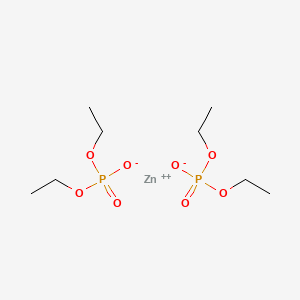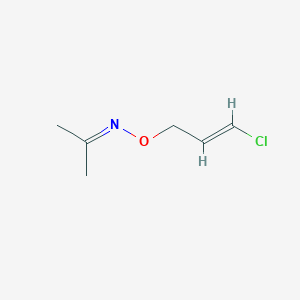
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are characterized by the presence of the >C=N-O-R moiety, which imparts unique chemical and biological properties to the compound
Méthodes De Préparation
The synthesis of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime typically involves the reaction of an oxime (derived from ketones or aldehydes) with an alkyl or aryl halogen . The reaction conditions often require the presence of a base to facilitate the formation of the oxime ether moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ether moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Oxime ethers, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities
Mécanisme D'action
The mechanism of action of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime involves its interaction with specific molecular targets. For example, oxime ethers are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate poisoning . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime include other oxime ethers such as acetone oxime, β-isonitrosopropane, and acetonoxime These compounds share the >C=N-O-R moiety but differ in their specific substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
115745-89-6 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
N-[(E)-3-chloroprop-2-enoxy]propan-2-imine |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)8-9-5-3-4-7/h3-4H,5H2,1-2H3/b4-3+ |
Clé InChI |
CETJAMWDGXFQPB-ONEGZZNKSA-N |
SMILES isomérique |
CC(=NOC/C=C/Cl)C |
SMILES canonique |
CC(=NOCC=CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



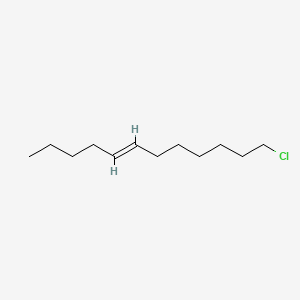
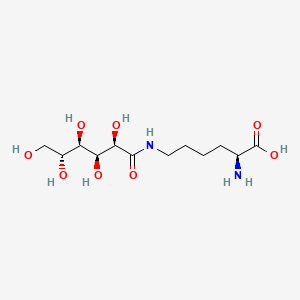


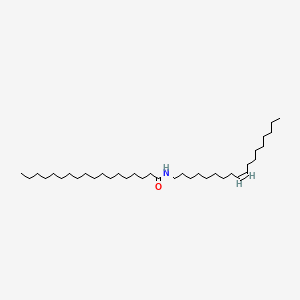
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
